Chloromethanesulfonic acid
Overview
Description
Chloromethanesulfonic acid, also known by its IUPAC name as Methanesulfonic acid, 1-chloro-, is a chemical compound with the molecular formula CH3ClO3S . It has an average mass of 130.551 Da and a monoisotopic mass of 129.949142 Da .
Molecular Structure Analysis
The this compound molecule contains a total of 8 bonds. There are 5 non-H bonds, 2 multiple bonds, 2 double bonds, 1 hydroxyl group(s), and 1 sulfonic (thio-/dithio-) acid(s) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 130.55 . It also has a predicted density of 1.741±0.06 g/cm3 .Scientific Research Applications
Disinfection By-products in Water Treatment
Chloromethanesulfonic acid is identified as a polar disinfection by-product in drinking water treatment processes. Synthesized for accurate quantification, it's found in European drinking waters at low µg/L concentrations. Its presence post-chlorination suggests it forms during water disinfection, and ozonation, activated carbon filtration, and reverse osmosis efficiently remove its precursors (Zahn, Meusinger, Frömel, & Knepper, 2019).
Chemical Synthesis and Organic Micropollutants
In chemical synthesis, this compound interacts with silica gel to form silica sulfuric acid, which is used for converting thiols into thionitrites and disulfides under mild conditions (Zolfigol, 2001). It also plays a role in the identification of organic micropollutants in the water cycle, indicating its significance in environmental monitoring (Zahn, Frömel, & Knepper, 2016).
Solvent for Carbon Nanotubes
This compound demonstrates effectiveness as a solvent for a range of carbon nanotubes (CNTs). Its ability to dissolve CNTs, including ultralong variants, is crucial for advancing liquid-phase processing of macroscopic CNT-based materials like fibers and films (Parra‐Vasquez et al., 2010).
Formation of Chlorination By-products in Food Processing
In the food industry, particularly in the processing of fresh-cut produce, this compound is a component in the formation of trichloromethane. This by-product forms during the interaction of chlorine with citric acid, commonly used to adjust the pH of chlorine solutions in food processing (Fan & Sokorai, 2015).
Applications in Organic Chemistry
It finds applications in organic chemistry as well, such as in the synthesis of gem-dihydroperoxides and 1,2,4,5-tetraoxanes, catalyzed by chlorosulfonic acid under mild conditions. This highlights its role in facilitating diverse chemical reactions and syntheses (Khosravi & Asgari, 2015).
Analysis and Detection in Drinking Water
This compound is also significant in the analysis and detection of haloacetic acids in drinking water. Advanced methods like pentafluorobenzyl esterification are used for this purpose, highlighting its role in water quality monitoring and public health (Zhao et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
chloromethanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO3S/c2-1-6(3,4)5/h1H2,(H,3,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPHJJBZKIZRHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960554 | |
Record name | Chloromethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40104-07-2 | |
Record name | Methanesulfonic acid, 1-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040104072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloromethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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